

A Comparative Analysis of the Reactivity of Lactonitrile and Acetone Cyanohydrin

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Compound of Interest

Compound Name: Lactonitrile

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For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of cyanohydrins is crucial for their effective application in complex organic synthesis. This guide provides a detailed comparison of the reactivity profiles of two industrially significant cyanohydrins: **lactonitrile** (also known as acetaldehyde cyanohydrin) and acetone cyanohydrin. The information presented herein, supported by available experimental data, is intended to facilitate informed decision-making in research and development.

Introduction

Lactonitrile and acetone cyanohydrin are α -hydroxynitriles synthesized from the addition of hydrogen cyanide to acetaldehyde and acetone, respectively. While sharing the characteristic cyanohydrin functional group, their reactivity is distinctly influenced by the electronic and steric nature of their parent carbonyl compounds. This guide explores the comparative kinetics, thermodynamics, and reaction pathways of these two compounds.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties and available reactivity data for **lactonitrile** and acetone cyanohydrin.

Property	Lactonitrile (Acetaldehyde Cyanohydrin)	Acetone Cyanohydrin
Molecular Formula	C ₃ H ₅ NO	C ₄ H ₇ NO
Molar Mass	71.08 g/mol	85.10 g/mol
Melting Point	-40 °C[1]	-19 °C
Boiling Point	183 °C (decomposes)[2]	95 °C
CAS Number	78-97-7[1]	75-86-5
Formation Equilibrium Constant (K)	Data not readily available	28 L/mol (at 20-25 °C)[3]
Standard Enthalpy of Formation (ΔfH°)	Data not readily available	-121.7 to -120.1 kJ·mol ⁻¹ [4]
Hydrolysis Half-life	Data not readily available	9 minutes (at pH 7.2 and 26 °C)[5]

Reactivity Comparison

Cyanohydrin Formation

The formation of cyanohydrins is a reversible nucleophilic addition of a cyanide ion to a carbonyl group.[2] This reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than hydrogen cyanide (HCN).[2]

Lactonitrile Formation: The reaction of acetaldehyde with hydrogen cyanide to form **lactonitrile** is a key industrial process for the production of lactic acid.[1][6][7] The presence of an aldehyde group in acetaldehyde, which is generally more electrophilic than a ketone, suggests that the formation of **lactonitrile** is thermodynamically and kinetically favorable.

Acetone Cyanohydrin Formation: The formation of acetone cyanohydrin is also a well-established industrial process, primarily for the synthesis of methyl methacrylate.[4] The equilibrium for this reaction favors the product, with an equilibrium constant of 28 L/mol at 20-25 °C.[3]

Comparative Analysis: While specific kinetic and thermodynamic data for **lactonitrile** formation are not readily available in the searched literature, the general principles of carbonyl reactivity suggest that the formation of **lactonitrile** from acetaldehyde is likely faster and has a larger equilibrium constant compared to the formation of acetone cyanohydrin from acetone. This is due to the lower steric hindrance and higher electrophilicity of the aldehyde carbonyl carbon compared to the ketone.

Hydrolysis

The hydrolysis of cyanohydrins to α -hydroxy acids is a synthetically important transformation.

Lactonitrile Hydrolysis: The hydrolysis of **lactonitrile** is the primary route for the industrial production of lactic acid.[1][6] This reaction is typically carried out under acidic or basic conditions.

Acetone Cyanohydrin Hydrolysis: Acetone cyanohydrin also undergoes hydrolysis to form α -hydroxyisobutyric acid. The decomposition of acetone cyanohydrin in aqueous solution is pH-dependent, with a half-life of 9 minutes at pH 7.2 and 26 °C.[5] The hydrolysis is reported to have very fast kinetics, especially in the initial stages.

Comparative Analysis: Although quantitative kinetic data for the hydrolysis of **lactonitrile** is not available in the searched results, the structural differences suggest potential differences in their hydrolysis rates. The less sterically hindered environment around the nitrile group in **lactonitrile** might facilitate its hydrolysis compared to acetone cyanohydrin.

Experimental Protocols

General Experimental Protocol for Cyanohydrin Synthesis

The synthesis of cyanohydrins is a hazardous procedure due to the use of highly toxic cyanides and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

Materials:

- Aldehyde or Ketone (e.g., acetaldehyde or acetone)

- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Strong acid (e.g., sulfuric acid or hydrochloric acid)
- Ice bath
- Reaction flask with a stirrer, dropping funnel, and thermometer

Procedure:

- A solution of sodium or potassium cyanide in water is prepared in the reaction flask and cooled in an ice bath.
- The aldehyde or ketone is added dropwise to the cyanide solution while maintaining a low temperature (typically below 20°C).
- After the addition is complete, a strong acid is slowly added to the reaction mixture, still maintaining a low temperature. This generates hydrogen cyanide in situ, which then reacts with the carbonyl compound.
- The reaction mixture is stirred for a specified period.
- The product is then extracted using an appropriate organic solvent and purified by distillation under reduced pressure.

General Experimental Protocol for Cyanohydrin Hydrolysis

Materials:

- Cyanohydrin (e.g., **lactonitrile** or acetone cyanohydrin)
- Strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
- Water
- Heating mantle or oil bath

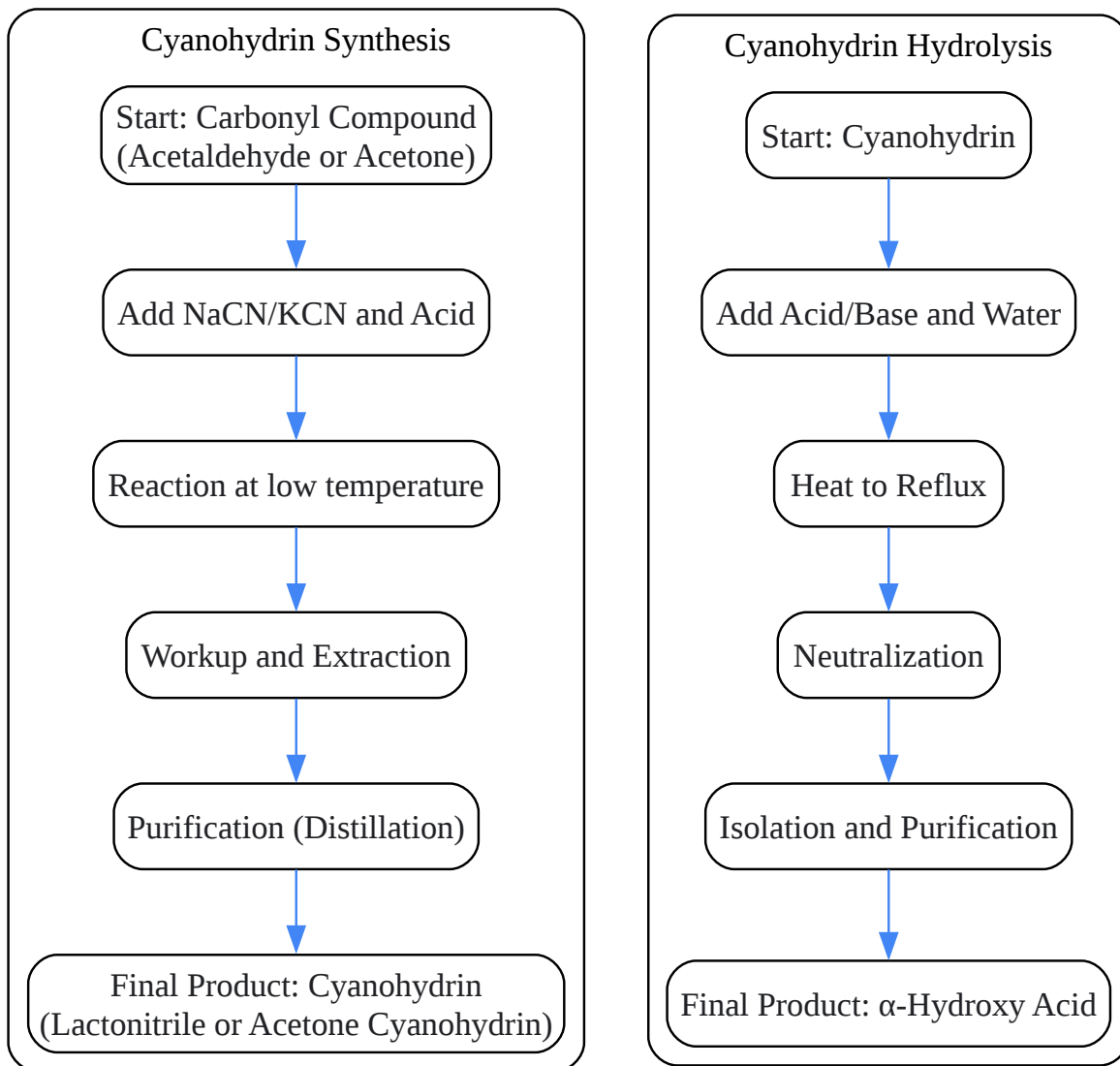
- Reaction flask with a reflux condenser

Procedure:

- The cyanohydrin is added to an aqueous solution of a strong acid or base in the reaction flask.
- The mixture is heated to reflux for a specified period to drive the hydrolysis reaction to completion.
- After cooling, the reaction mixture is neutralized.
- The resulting α -hydroxy acid can be isolated and purified by appropriate methods such as extraction and crystallization.

Visualizations

Caption: General mechanism of cyanohydrin formation.



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